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Dosing Regimen & Clinical Data

The table below summarizes key dosing and pharmacokinetic information from available clinical studies.

Aspect
Dosage &
Regimen

Context & Administration Key Findings & Efficacy

Intravenous (IV)
Dosing

Single dose of
0.6-0.7 mg/kg [1]

or 30-50 mg [2]

Assessed by programmed
electrical stimulation (PES)

for ventricular tachycardia
(VT) [1].

Onset: "on the needle";
Peak: 3-5 min; Duration:
1-2 hours [2].

Oral Maintenance
Dosing

200-400 mg per
day [1]

Long-term management after
initial IV efficacy testing [1].

Effective for VT in coronary
artery disease patients;

recurrences in other heart
conditions [1].

Oral for Atrial
Arrhythmias

Single 100 mg
dose, repeated

after 6 hours if no
effect [3]

Relief of atrial
fibrillation/flutter paroxysms

(lasting ≤7 days) [3].

Efficacy: 80/103
paroxysms; Mean sinus
rhythm recovery: 1.9
hours [3].

Therapeutic
Plasma
Concentration

30-50 to 300-400
ng/ml [2]

Measured after a single IV
injection [2].

N/A
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Experimental Protocols for Efficacy Assessment

Here are detailed methodologies for key experiments cited in the search results, which you can adapt for

your research.

Protocol 1: Assessing Antiarrhythmic Efficacy via Programmed
Electrical Stimulation (PES)

This protocol is based on a clinical study evaluating ethacizine's efficacy in patients with recurrent sustained

ventricular tachycardia [1].

1. Patient Population: The study involved 38 patients, with 26 having coronary artery disease and
12 having other conditions like hypertrophic cardiomyopathy or no apparent heart disease.

2. Baseline Electrophysiology Study:
Stimulation: Perform PES by delivering single, double, and triple extrastimuli.
Paced Drives: Use drive cycles of 100 and 140 beats/min.
Sites: Stimulate from two right ventricular sites - the apex and the outflow tract.
Endpoint: Confirm consistent inducibility of VT in all patients at baseline.

3. Drug Administration: Administer a single intravenous dose of 0.6-0.7 mg/kg ethacizine.

4. Post-Drug Assessment: Repeat the PES protocol after IV administration.
5. Long-Term Management:

For patients in whom VT is no longer inducible, initiate long-term oral therapy at 200-400 mg
per day.

Conduct clinical follow-up for recurrence monitoring over several months.

Protocol 2: Relieving Paroxysms of Atrial Fibrillation/Flutter

This protocol outlines an outpatient or hospital-based method for terminating recent-onset atrial arrhythmias

[3].

1. Patient Selection: Suitable for patients with paroxysms of atrial fibrillation or flutter lasting less
than 7 days. Not recommended for patients with pre-existing intraventricular conduction

disturbances.
2. Drug Administration:

Administer a single oral dose of 100 mg ethacizine.
If the arrhythmia persists after 6 hours, administer a second 100 mg dose.
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3. Monitoring:
Continuously monitor the patient's ECG.
Record the time from the first dose until the restoration of sinus rhythm.

Visualizing the PES Workflow

The following diagram illustrates the core logic and workflow of the Programmed Electrical Stimulation

protocol used to assess ethacizine efficacy.
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Key Considerations for Researchers

Mechanism of Action: Ethacizine is a Class Ic antiarrhythmic drug. Its primary mechanism is
potent blockade of cardiac fast sodium channels, reducing the rate of depolarization and slowing
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conduction velocity, often manifesting as QRS complex widening on the ECG [4] [5].

Proarrhythmic Potential: Exercise caution, as Class Ic antiarrhythmics carry a risk of proarrhythmic
effects, particularly in patients with structural heart disease or myocardial ischemia [4]. The Cardiac
Arrhythmia Suppression Trial (CAST) demonstrated increased risk with similar drugs post-
myocardial infarction [5].

Pharmacokinetic Variability: Be aware that ethacizine's pharmacokinetics can be significantly
altered under specific physiological conditions, such as antiorthostatic hypokinesia, which reduces

its maximum plasma concentration and alters absorption [6] [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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